Quinolin-8-ylacetonitrile
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Overview
Description
Quinolin-8-ylacetonitrile is an organic compound belonging to the quinoline family, a group of heterocyclic aromatic compounds characterized by a double-ring structure with a nitrogen atom. This compound has the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Quinolin-8-ylacetonitrile, as a member of the quinoline compounds, plays an important role in various biological activities Quinoline compounds are known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
It’s known that quinoline compounds generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . More research is needed to confirm the exact mode of action of this compound.
Biochemical Pathways
Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, are known for their excellent oral bioavailability, favorable penetration into many body tissues and fluids, and differences in peak serum concentrations and β-half-lives of elimination .
Result of Action
Quinoline compounds are known for their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . More research is needed to determine the specific effects of this compound.
Action Environment
It’s known that environmental factors can impact the distribution and concentration of quinolone compounds in certain environments .
Preparation Methods
The synthesis of quinolin-8-ylacetonitrile can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been explored to achieve these goals .
Chemical Reactions Analysis
Quinolin-8-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-ylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinolin-8-ylmethanamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinolin-8-ylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinolin-8-ylacetonitrile can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal and industrial chemistry.
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
This compound is unique due to its specific functional groups, which allow for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-quinolin-8-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWLTAJAZARGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496718 |
Source
|
Record name | (Quinolin-8-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66819-06-5 |
Source
|
Record name | (Quinolin-8-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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